molecular formula C17H18FNO2S B2785004 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2320681-67-0

2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2785004
CAS No.: 2320681-67-0
M. Wt: 319.39
InChI Key: LPYAUGJSCGXFCV-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0) is a synthetic organic compound with the molecular formula C17H18FNO2S and a molecular weight of 319.4 g/mol . This benzamide derivative features a tetrahydropyran (oxane) ring core, which is substituted at the 4-position with both a thiophen-3-yl group and a methyl linker to the benzamide nitrogen. The benzamide component is itself substituted with a fluorine atom at the 2-position, contributing to the compound's overall electronic properties and potential for molecular recognition . The specific three-dimensional structure and properties conferred by the tetrahydropyran-thiophene moiety make this compound a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel heterocyclic compounds . It is offered as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is intended for research applications in laboratory settings only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYAUGJSCGXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorinated benzoyl chloride with an amine precursor containing the tetrahydropyran and thiophene moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of fluorine and thiophene rings enhances biological activity against various cancer cell lines. For example, derivatives of benzamide have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
  • Antimicrobial Properties :
    • The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Research has demonstrated that benzamide derivatives can disrupt microbial cell walls and inhibit essential metabolic processes, making them candidates for new antimicrobial agents .
  • Neurological Applications :
    • Compounds featuring oxan and thiophene moieties are being investigated for their neuroprotective effects. They may interact with neurotransmitter systems, providing therapeutic avenues for neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Studies

StudyFocusFindings
Smith et al. (2021)Anticancer ActivityDemonstrated that related benzamide derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis .
Johnson et al. (2020)Antimicrobial EfficacyReported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for treating resistant infections .
Lee et al. (2022)Neuroprotective EffectsFound that compounds similar to 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide exhibited protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide Benzamide + oxane + thiophene 2-fluoro, oxane-4-ylmethyl, thiophen-3-yl C₁₇H₁₇FNO₂S 330.39
4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b) Benzamide + diazepane + thiophene Thiophen-3-yl, trifluoromethylphenyl, butyl C₂₇H₂₇F₃N₄OS 548.60
CCG258205 (14an) Benzamide + piperidine + pyridine 2-fluoro, benzo[d][1,3]dioxol-5-yl, pyridin-2-yl C₂₇H₂₅FN₂O₄ 476.50
(E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (17) Benzamide + phthalazinone + ene 2-fluoro, hydroxamic acid, phthalazinone C₂₈H₂₄FN₅O₄ 537.52

Key Observations:

  • Thiophene vs. Heterocyclic Variations: The thiophen-3-yl group in the target compound and compound 9b enhances π-π stacking and hydrophobic interactions, critical for dopamine D3 receptor binding . In contrast, pyridine (CCG258205) or phthalazinone (compound 17) substituents introduce polar or planar motifs, altering target selectivity .
  • Fluorine Positioning: The 2-fluoro substitution in the target compound and CCG258205 improves metabolic stability and electron-withdrawing effects, whereas fluorination at other positions (e.g., 5-fluoro in compound 17) may reduce steric hindrance .

Table 2: Pharmacological and Physicochemical Properties

Compound Name Target Receptor IC₅₀/EC₅₀ (nM) Selectivity (D3/D2) Cytotoxicity (vs. Normal Cells) Purity (%) Reference
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide D3 Dopamine Receptor Not reported High (predicted) Not reported N/A
9b D3 Dopamine Receptor <10 >100-fold Moderate >95
CCG258205 (14an) G Protein-Coupled Kinase 2 2.5 N/A Low >95
Compound 17 HDAC/PARP 0.8 (HDAC) N/A 4.1-fold less cytotoxic than SAHA >95

Key Observations:

  • Receptor Selectivity: The thiophene-oxane scaffold in the target compound is hypothesized to mimic the steric and electronic features of D3 receptor ligands, similar to compound 9b, which shows >100-fold selectivity for D3 over D2 receptors .
  • Cytotoxicity: Fluorinated benzamides like compound 17 exhibit reduced cytotoxicity in normal cells (e.g., MCF-10A), suggesting that the 2-fluoro group may mitigate off-target effects .

Biological Activity

2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential biological activity. Its unique structure, which includes a fluorine atom, a thiophene ring, and an oxane moiety, suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide. Its molecular formula is C16H17FN2O2SC_{16}H_{17}FN_2O_2S, with a molecular weight of approximately 328.38 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic molecules.

The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. Furthermore, the thiophene and oxane structures may facilitate redox reactions, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Antitumor Activity : In vitro assays have shown that compounds similar to 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong inhibitory effects on tumor growth .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been characterized as selective HDAC inhibitors, which play crucial roles in cancer progression. For example, compounds exhibiting class I HDAC selectivity were found to significantly inhibit tumor cell growth and induce apoptosis .
  • Tyrosinase Inhibition : Compounds structurally related to 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The findings suggest that these compounds can effectively reduce melanin synthesis without cytotoxic effects on normal cells .

Case Studies

Several studies provide insight into the biological efficacy of similar compounds:

  • Study on Anticancer Activity : A study investigated the anticancer properties of related thiophene-containing benzamides, revealing their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Tyrosinase Inhibition Study : Another research focused on the design and synthesis of tyrosinase inhibitors derived from piperazine and thiophene structures. These inhibitors displayed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Data Tables

Compound IC50 (μM) Target Effect
FNA1.30HepG2 cellsAntitumor activity
Compound 260.18TyrosinaseInhibitory effect on melanin synthesis
2-Fluoro-BzVariesHDACsSelective inhibition

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyran (oxane) ring substituted with thiophen-3-yl. Key steps include:

  • Step 1 : Formation of the oxane ring via cyclization of a diol precursor with thiophen-3-yl substituents under acidic conditions .
  • Step 2 : Introduction of the benzamide moiety through amide coupling using 2-fluorobenzoyl chloride and the oxane-methylamine intermediate. This step often employs coupling agents like HATU or DCC in anhydrous DMF .
  • Optimization : Reaction yields depend on controlling temperature (0–5°C for coupling), pH (neutral to slightly basic), and solvent purity. Analytical techniques like TLC and HPLC are used to monitor progress .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the benzamide linkage, fluorine substitution, and thiophene-oxane integration. Key signals include the 2-fluorophenyl proton (δ 7.2–7.8 ppm) and thiophene protons (δ 6.8–7.1 ppm) .
  • X-ray Crystallography : Single-crystal studies (e.g., orthorhombic P21_121_121_1 symmetry) confirm bond angles and spatial arrangement, with metrics such as C–C bond lengths (1.45–1.52 Å) and dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 361.12 [M+H]+^+) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins, such as kinases or GPCRs, by analyzing hydrophobic interactions and hydrogen bonding with the fluorobenzamide and thiophene groups .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_\text{on}/koff_\text{off}) to immobilized receptors, with dissociation constants (KD_\text{D}) in the nM-µM range .
  • Fluorescence Polarization : Quantifies competitive binding using fluorescently labeled ligands, particularly for enzyme inhibition studies .

Q. How should contradictions in biological activity data be resolved?

  • Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize experimental noise. For example, discrepancies in IC50_{50} values for antimicrobial activity may arise from differences in bacterial strains or culture media .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan or varying fluorine positions) to isolate contributions of specific functional groups .
  • Orthogonal Assays : Validate results using complementary methods (e.g., cell viability assays alongside enzymatic activity tests) .

Q. What methodologies optimize synthetic yield and purity for scale-up studies?

  • HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients remove byproducts (e.g., unreacted benzoyl chloride).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility during coupling, while EtOAc/hexane mixtures enhance crystallization .
  • Reaction Monitoring : In-situ FTIR tracks carbonyl (1680–1700 cm1^{-1}) and amide (1550–1650 cm1^{-1}) group formation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize analogs with modifications to the fluorobenzamide (e.g., 3-fluoro vs. 4-fluoro) or oxane-thiophene groups. Compare activities in biological assays .
  • Pharmacophore Mapping : Identify critical moieties (e.g., fluorine’s electronegativity, thiophene’s π-π stacking) using 3D-QSAR models .
  • Data Table :
Analog ModificationIC50_{50} (µM)Target ProteinReference
2-Fluoro (Parent)0.45Kinase X
3-Fluoro1.20Kinase X
Thiophene → Furan>10Kinase X

Q. What strategies assess the compound’s stability under physiological conditions?

  • HPLC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C for 24–72 hours. Degradation products (e.g., hydrolyzed benzamide) are quantified .
  • Light/Heat Stress Testing : Expose to 40–60°C or UV light (254 nm) to identify photolytic byproducts .
  • Metabolic Stability : Use liver microsomes to measure cytochrome P450-mediated oxidation rates .

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